3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, potentially yielding debrominated or hydrogenated products.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[4-bromo-3-(methyl)-1H-pyrazol-1-yl]butanoic acid
Uniqueness
Compared to similar compounds, 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both bromine and difluoromethyl groups. This combination can impart distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and potential for improved metabolic stability in biological systems.
Properties
IUPAC Name |
3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-4(2-6(14)15)13-3-5(9)7(12-13)8(10)11/h3-4,8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGZTFJCUYYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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